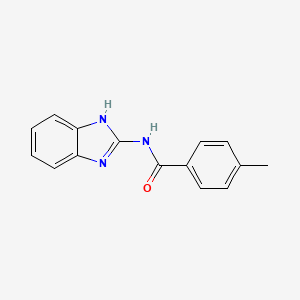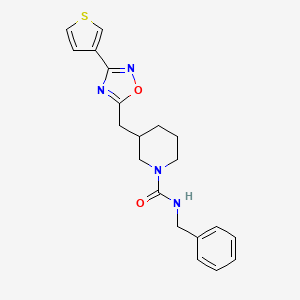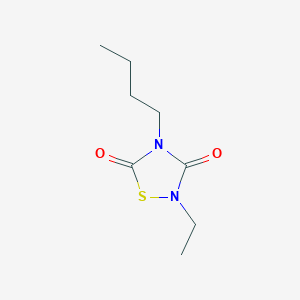
CCG 203769
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCG 203769 est un inhibiteur sélectif du régulateur de la signalisation des protéines G 4 (RGS4). Il est connu pour sa capacité à bloquer l'interaction entre RGS4 et la protéine Gαo avec une IC50 de 17 nM . Ce composé a montré une sélectivité significative pour RGS4 par rapport aux autres protéines RGS, ce qui en fait un outil précieux dans la recherche scientifique, en particulier dans l'étude des voies de signalisation des récepteurs couplés aux protéines G (RCPG) .
Méthodes De Préparation
La synthèse du CCG 203769 implique l'utilisation de dérivés de thiadiazolidinone. Les voies de synthèse spécifiques et les conditions réactionnelles sont propriétaires et ne sont pas largement divulguées dans la littérature publique. On sait que le composé est disponible en différentes quantités et concentrations à des fins de recherche . Les méthodes de production industrielle ne sont pas détaillées, mais le composé est généralement préparé dans des laboratoires spécialisés dans des conditions contrôlées pour garantir une pureté et une constance élevées .
Analyse Des Réactions Chimiques
CCG 203769 subit plusieurs types de réactions chimiques, notamment :
Réactions d'inhibition : Il inhibe l'interaction entre RGS4 et la protéine Gαo.
Réactions de liaison : Il se lie sélectivement à RGS4, augmentant la signalisation du calcium cellulaire dépendante de Gαq.
Activité GTPase : Il bloque l'activité de la protéine accélératrice de la GTPase (GAP) de RGS4.
Les réactifs et conditions communs utilisés dans ces réactions comprennent divers tampons et solvants pour maintenir la stabilité et l'activité du composé. Les principaux produits formés à partir de ces réactions sont généralement les formes inhibées ou modifiées des protéines cibles, telles que RGS4 .
Applications de recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les protéines RGS et les voies associées.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement RGS4. Il bloque l'interaction entre RGS4 et la protéine Gαo, empêchant ainsi l'activité de la protéine accélératrice de la GTPase (GAP) de RGS4 . Cette inhibition améliore la signalisation du calcium cellulaire dépendante de Gαq et affecte diverses voies de signalisation en aval . Le composé potentialise également le mécanisme connu de RGS4 de la bradycardie muscarinique dépendante de Gαi in vivo .
Applications De Recherche Scientifique
CCG 203769 has a wide range of scientific research applications, including:
Mécanisme D'action
CCG 203769 exerts its effects by selectively inhibiting RGS4. It blocks the interaction between RGS4 and Gαo protein, thereby preventing the GTPase accelerating protein (GAP) activity of RGS4 . This inhibition enhances Gαq-dependent cellular calcium signaling and affects various downstream signaling pathways . The compound also potentiates the known RGS4 mechanism of Gαi-dependent muscarinic bradycardia in vivo .
Comparaison Avec Des Composés Similaires
CCG 203769 est unique en raison de sa forte sélectivité pour RGS4 par rapport aux autres protéines RGS. Les composés similaires comprennent :
Inhibiteurs de RGS19 : Ces derniers ont une IC50 de 140 nM pour RGS19, mais sont moins sélectifs que this compound.
Inhibiteurs de RGS16 : Ces derniers ont une IC50 de 6 μM pour RGS16, montrant une sélectivité beaucoup plus faible.
Inhibiteurs de RGS8 : Ces derniers ont une IC50 de 79 μM pour RGS8, indiquant une inhibition très faible et une forte sélectivité pour RGS4.
This compound se distingue par sa sélectivité spectaculaire (8 à > 5 000 fois) pour RGS4 par rapport aux autres protéines RGS, ce qui en fait un composé très précieux pour la recherche ciblée et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
4-butyl-2-ethyl-1,2,4-thiadiazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2S/c1-3-5-6-9-7(11)10(4-2)13-8(9)12/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFFYZGCISALRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)N(SC1=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2653658.png)

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbonitrile](/img/structure/B2653661.png)
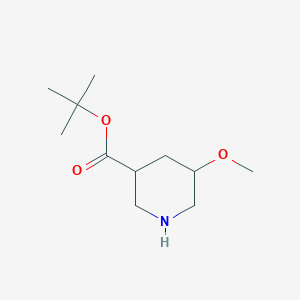
![ETHYL 1-[(3-CHLOROPHENYL)METHYL]-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXYLATE](/img/structure/B2653663.png)
![4-benzyl-N-[(2-fluorophenyl)methyl]-5-oxomorpholine-3-carboxamide](/img/structure/B2653665.png)
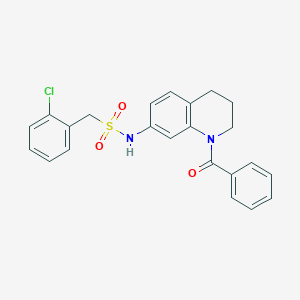
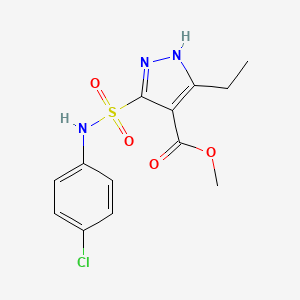
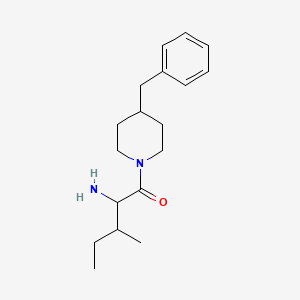
![N-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2653673.png)
![1,6,7-trimethyl-3-propyl-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2653674.png)
